molecular formula C22H20O9 B2693377 3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26 -hexaene-2,7,12,20-tetrone CAS No. 29278-57-7

3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26 -hexaene-2,7,12,20-tetrone

Cat. No.: B2693377
CAS No.: 29278-57-7
M. Wt: 428.393
InChI Key: XQRMWPQRQZCZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26-hexaene-2,7,12,20-tetrone” is a chemical substance with the CAS number 29278-57-7 . It is used for research and development .


Molecular Structure Analysis

The molecular formula of this compound is C22H20O9 . Detailed structural information or 3D conformations can be obtained through techniques such as X-ray crystallography or NMR spectroscopy .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 428.39 . Its physical and chemical properties include a density of 1.3±0.1 g/cm3 , a boiling point of 773.3±60.0 °C , and a flash point of 332.4±32.9 °C . It has 9 H-bond acceptors and no H-bond donors .

Scientific Research Applications

Thermodynamic and Structural Investigations

Research on dioxotetraza and bis(dioxotetraaza) macrocycles, closely related to the compound of interest, has contributed to understanding their complexation with copper(II) ions at physiological pH. These studies revealed the formation of neutral complexes in aqueous solutions, which is crucial for developing copper-based therapeutic agents. The structural analysis by X-ray confirmed the configuration of these complexes, suggesting a pathway to neutral complexes formation suitable for biological environments (Déchamps-Olivier et al., 2009).

Syntheses of Benzo-Fused Macrocycles

In another study, simple syntheses of new benzo-fused macrocycles incorporating chalcone moiety were described, showcasing the versatility of macrocyclic compounds in synthesizing complex structures from common materials. These compounds, characterized by analytical and spectral data, add to the diversity of macrocyclic chemistry and its potential in material science (Mondal et al., 2014).

Mercury(II) Chloride Coordination

The preferential coordination of mercury(II) chloride to ethereal oxygens over sulfurs in specific macrocyclic structures highlights the selective binding capabilities of macrocycles, which is significant for understanding heavy metal interactions and detoxification processes (Kubo et al., 1995).

Deuterium Labeled Macrocyclic Polyethers

The synthesis of deuterium-labeled macrocyclic polyethers (crown ethers) demonstrates the importance of isotopic labeling in studying the physicochemical properties of macrocyclic compounds and their interactions with ions, which can be applied in various fields, including analytical chemistry and drug delivery systems (Whitney & Jaeger, 1980).

Inclusion Compound Formation

Research on the formation of 1:1 inclusion compounds between water and a macrocyclic crown phosphonamide underlines the potential of macrocycles in creating host-guest complexes, which is fundamental for developing new materials and sensors (Declercq et al., 1997).

Safety and Hazards

The compound is classified as having acute toxicity, whether through inhalation, dermal contact, or oral ingestion . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions for this compound would depend on its potential applications. As it is used for research and development , it could be explored for various uses in fields like medicinal chemistry, materials science, or biochemistry.

Properties

IUPAC Name

3,6,13,16,19-pentaoxatricyclo[19.2.2.28,11]heptacosa-1(24),8,10,21(25),22,26-hexaene-2,7,12,20-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O9/c23-19-15-1-5-17(6-2-15)21(25)30-13-14-31-22(26)18-7-3-16(4-8-18)20(24)29-12-10-27-9-11-28-19/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRMWPQRQZCZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.